molecular formula C8H6N2O B11806783 6-Formyl-5-methylnicotinonitrile

6-Formyl-5-methylnicotinonitrile

Cat. No.: B11806783
M. Wt: 146.15 g/mol
InChI Key: COGCMRHSTZNRNK-UHFFFAOYSA-N
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Description

6-Formyl-5-methylnicotinonitrile is an organic compound with the molecular formula C8H6N2O. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 6th position and a methyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-5-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-methyl nicotinate with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate. This intermediate is then treated with sodium sulfite to yield 6-dibromomethyl nicotinate, which is subsequently reacted with morpholine to produce 6-formyl nicotinate .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as lower raw material costs, convenient operation, and high yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-5-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide and ammonia can be employed for substitution reactions.

Major Products

    Oxidation: 6-Formyl-5-methylnicotinic acid.

    Reduction: 6-Formyl-5-methylaminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Formyl-5-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    5-Methylnicotinonitrile: Similar structure but lacks the formyl group.

    6-Formyl-3-methylnicotinonitrile: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

6-Formyl-5-methylnicotinonitrile is unique due to the specific positioning of the formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-formyl-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O/c1-6-2-7(3-9)4-10-8(6)5-11/h2,4-5H,1H3

InChI Key

COGCMRHSTZNRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C=O)C#N

Origin of Product

United States

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